3-(Ethylamino)benzoic acid

Description

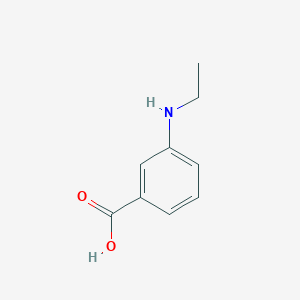

Structure

3D Structure

Properties

IUPAC Name |

3-(ethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEIWXKNDYYAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-(Ethylamino)benzoic Acid in Water and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Ethylamino)benzoic acid, a crucial parameter for researchers, scientists, and professionals in drug development. By synthesizing theoretical principles with actionable experimental protocols, this document serves as an essential resource for understanding and applying the solubility data of this compound in various laboratory and industrial settings.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a molecule like 3-(Ethylamino)benzoic acid, which possesses both acidic and basic functionalities, its solubility profile is complex and highly dependent on the nature of the solvent system. An in-depth understanding of its behavior in both aqueous and organic media is paramount for its successful application in research and development, from synthetic workups and purification to formulation and drug delivery.

This guide will delve into the theoretical underpinnings of 3-(Ethylamino)benzoic acid's solubility, provide a predictive analysis of its behavior in various solvents, and present a detailed, field-proven experimental protocol for its quantitative determination.

Physicochemical Properties of 3-(Ethylamino)benzoic Acid

A thorough understanding of the molecular structure and physicochemical properties of 3-(Ethylamino)benzoic acid is the foundation for predicting its solubility.

Molecular Structure:

Caption: Molecular structure of 3-(Ethylamino)benzoic acid.

The molecule consists of a benzoic acid core substituted with an ethylamino group at the meta-position. This structure imparts amphoteric properties, with the carboxylic acid group acting as a proton donor (acidic) and the secondary amine as a proton acceptor (basic).

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| pKa (Carboxylic Acid) | ~4.14 | Predicted |

| pKa (Ethylammonium) | ~4.95 | Predicted |

Disclaimer: Predicted values are estimations and should be confirmed by experimental data.

The XLogP3 value of 1.8 suggests a moderate lipophilicity, indicating that the compound will have some solubility in both aqueous and organic environments. The presence of hydrogen bond donors and acceptors further suggests potential interactions with polar solvents.

Theoretical Solubility Profile

The solubility of 3-(Ethylamino)benzoic acid is a nuanced interplay of its structural features and the properties of the solvent.

Aqueous Solubility: The Profound Impact of pH

As an amphoteric substance, the aqueous solubility of 3-(Ethylamino)benzoic acid is intrinsically linked to the pH of the solution. Its ionization state, and consequently its interaction with water molecules, changes dramatically with pH.

Caption: pH-dependent ionization states of 3-(Ethylamino)benzoic acid.

-

At Low pH (pH < 4.14): The carboxylic acid group will be largely protonated (-COOH), and the ethylamino group will also be protonated (-NH₂⁺Et), resulting in a net positive charge. This cationic form is expected to have enhanced water solubility due to ion-dipole interactions.

-

At Mid-range pH (pH ≈ 4.14 - 4.95): As the pH increases, the carboxylic acid group will deprotonate to form the carboxylate (-COO⁻), while the ethylamino group remains protonated. This results in a zwitterionic species, which often exhibits minimum aqueous solubility at its isoelectric point.

-

At High pH (pH > 4.95): The ethylamino group will be deprotonated (-NHEt), and the carboxylic acid will remain as the carboxylate. The resulting anionic form will have increased water solubility.

Therefore, the aqueous solubility of 3-(Ethylamino)benzoic acid is expected to be lowest around its isoelectric point and will increase significantly in both acidic and basic solutions.

Organic Solvent Solubility: The "Like Dissolves Like" Principle

The solubility in organic solvents is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Given that 3-(Ethylamino)benzoic acid has both hydrogen bond donor (-COOH, -NH) and acceptor (-C=O, -N) sites, it is predicted to have good solubility in these solvents. The interactions will be similar to those of benzoic acid, which is known to be soluble in ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments but do not have acidic protons. Acetone can act as a hydrogen bond acceptor, interacting with the carboxylic acid and amino protons of the solute. Dichloromethane is less polar but can still engage in dipole-dipole interactions. Therefore, moderate to good solubility is anticipated in these solvents. Benzoic acid, for instance, is highly soluble in dichloromethane.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. The polar functional groups of 3-(Ethylamino)benzoic acid will have weak interactions with these solvents. While the benzene ring offers some nonpolar character, the overall molecule is quite polar. Consequently, low solubility is expected in nonpolar solvents.

Predicted Qualitative Solubility Table:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Water | - | pH-dependent | Amphoteric nature allows for ionization. |

| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding interactions. |

| Polar Aprotic | Acetone, DMSO | High | Hydrogen bond acceptance and dipole-dipole interactions. |

| Dichloromethane | Moderate | Dipole-dipole interactions. | |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity, weak intermolecular forces. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment

-

3-(Ethylamino)benzoic acid (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-(Ethylamino)benzoic acid of known concentrations in the chosen solvent to create a calibration curve for the HPLC analysis.

-

Sample Preparation:

-

Add an excess amount of 3-(Ethylamino)benzoic acid to a vial. The key is to ensure that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. The equilibration time should be validated by taking measurements at different time points until the concentration remains constant.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtrate with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration by comparing the peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = (Concentration from HPLC) × (Dilution Factor)

-

Data Interpretation and Applications

The experimentally determined solubility data for 3-(Ethylamino)benzoic acid can be applied in numerous ways:

-

Drug Development: Informing pre-formulation studies, aiding in the selection of appropriate salt forms, and guiding the development of suitable drug delivery systems.

-

Process Chemistry: Optimizing crystallization and purification processes by selecting appropriate solvents and anti-solvents.

-

Analytical Chemistry: Developing robust analytical methods by understanding the solubility of the analyte in different mobile phases.

-

Toxicology and Environmental Science: Assessing the environmental fate and transport of the compound.

Conclusion

The solubility of 3-(Ethylamino)benzoic acid is a multifaceted property governed by its amphoteric nature and the characteristics of the solvent. While theoretical predictions provide a valuable framework for understanding its behavior, precise and reliable quantitative data can only be obtained through rigorous experimental determination. The shake-flask method, as detailed in this guide, represents the gold standard for generating such data. A comprehensive understanding of the solubility of 3-(Ethylamino)benzoic acid is indispensable for its effective and safe application across various scientific disciplines.

References

-

PubChem. 3-(Ethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

-

U.S. EPA. Product Properties Test Guidelines, OPPTS 830.7840, Water Solubility: Column Elution Method; Shake Flask Method. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Avdeef, A. (2012).

- Yalkowsky, S. H., & He, Y. (2003).

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

pKa values of 3-(Ethylamino)benzoic acid amino group

An In-Depth Technical Guide to the Determination of the pKa of the 3-(Ethylamino)benzoic acid Amino Group

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive framework for the determination of the pKa value of the ethylamino group in 3-(Ethylamino)benzoic acid, a molecule possessing both acidic and basic functionalities. We synthesize theoretical principles with field-proven experimental protocols and modern computational workflows. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of substituent effects, a detailed methodology for potentiometric analysis, an alternative spectrophotometric approach, and an overview of computational prediction. The causality behind experimental choices is elucidated to ensure robust and self-validating results.

Theoretical Framework and pKa Estimation

Understanding the pKa of the ethylamino group in 3-(Ethylamino)benzoic acid requires an analysis of the electronic and steric effects exerted by the substituents on the aniline core. The basicity of the nitrogen lone pair, and thus the pKa of its conjugate acid, is modulated by these competing influences.

Foundational pKa Values

To build a predictive model, we must first consider the pKa values of the parent structures. The pKa of a molecule is the pH at which it is 50% ionized. For a basic group like an amine, the pKa refers to the equilibrium of its conjugate acid (BH+) dissociating to the neutral base (B) and a proton (H+).

| Compound | Functional Group | pKa Value | Rationale |

| Anilinium ion | -NH₃⁺ | ~4.6 | Baseline basicity of the aromatic amine.[1] |

| Benzoic acid | -COOH | ~4.2 | Baseline acidity of the aromatic carboxylic acid. |

| N-Ethylanilinium ion | -NH₂⁺(Et) | 5.12 | The ethyl group is electron-donating (+I effect) and increases steric hindrance, which can inhibit resonance of the lone pair with the ring, making it more available for protonation and thus increasing basicity.[2][3][4] |

| 3-Aminobenzoic acid | -NH₃⁺ | 4.79 | The carboxyl group is electron-withdrawing, but its effect from the meta position is primarily inductive, leading to a modest change compared to aniline.[5][6][7] |

| 3-Aminobenzoic acid | -COOH | 3.07 | The protonated amino group (-NH₃⁺) is strongly electron-withdrawing, increasing the acidity of the nearby carboxyl group.[6] |

Predicting the pKa via Linear Free-Energy Relationships (LFER)

The Hammett equation provides a powerful tool for quantifying the electronic effect of the meta-positioned carboxyl group on the basicity of the N-ethylaniline core.[8] The equation is given by:

log(K/K₀) = ρσ

Where:

-

K and K₀ are the dissociation constants of the substituted and unsubstituted compounds, respectively.

-

σ (sigma) is the substituent constant, which depends on the substituent and its position.

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

This can be rewritten in terms of pKa:

pKa(substituted) = pKa(unsubstituted) - ρσ

For the ionization of anilinium ions, the reaction constant (ρ) is approximately 3.0. The Hammett constant for a carboxyl group in the meta position (σₘ) is +0.37.[9][10]

We can estimate the pKa of the ethylamino group in two ways:

-

Starting from N-ethylaniline: We account for the addition of the meta-carboxyl group.

-

Starting from 3-aminobenzoic acid: We account for the effect of N-ethylation.

The discrepancy between these estimates (4.01 vs. 5.31) highlights the limitations of simple LFER models, especially when multiple functional groups are present. The first estimate (≈4.0) is likely more reliable as it starts from a closer structural analog (N-ethylaniline) and applies a well-established substituent effect. The higher experimental pKa of the amino group in 3-aminobenzoic acid (4.79) compared to aniline (4.6) is unusual and may reflect complex intramolecular interactions or solvent effects not captured by simple models. Therefore, experimental determination is paramount.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH. The procedure involves titrating the fully protonated molecule with a standardized base and monitoring the pH.

Principle of the Method

3-(Ethylamino)benzoic acid is an ampholyte. To determine the pKa of the ethylamino group, the molecule must first be fully protonated by adding a stoichiometric excess of a strong acid. This creates the dicationic species. Titration with a strong base then yields two distinct equivalence points: the first for the deprotonation of the highly acidic carboxylic acid group, and the second for the deprotonation of the less acidic ethylammonium group. The pKa is the pH at the midpoint between the first and second equivalence points.

Causality-Driven Experimental Design

-

Solvent System: Aromatic carboxylic acids often have low aqueous solubility.[6][11] 3-Aminobenzoic acid has a water solubility of 5.9 g/L.[5][7] Ethanol is known to significantly increase the solubility of benzoic acid.[12][13][14] Therefore, a mixed solvent system, such as 50% (v/v) ethanol/water, is chosen to ensure complete dissolution of the analyte. It is critical to note that this yields an "apparent" pKa (pKa*), as the dielectric constant of the medium affects proton activity. For consistency and comparability, this solvent system must be precisely controlled and reported.

-

Titrant and Analyte Concentration: A titrant concentration of 0.1 M NaOH is sufficiently high to yield sharp equivalence points without excessive dilution of the analyte. An analyte concentration of ~0.01 M is a practical choice, balancing solubility with the sensitivity of the pH electrode.

-

Ionic Strength: Maintaining a constant ionic strength minimizes variations in activity coefficients. A background electrolyte like 0.1 M KCl is used.

-

Inert Atmosphere: Purging the solution with nitrogen gas before and during the titration removes dissolved CO₂, which can react with the NaOH titrant and introduce a carbonate buffer artifact, distorting the titration curve.

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a 0.1 M standardized solution of NaOH in 50% ethanol/water.

-

Prepare a 0.1 M standardized solution of HCl in 50% ethanol/water.

-

Prepare a 0.2 M solution of KCl in 50% ethanol/water.

-

Prepare a ~0.02 M stock solution of 3-(Ethylamino)benzoic acid by accurately weighing the compound and dissolving it in 50% ethanol/water.

-

-

pH Electrode Calibration:

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, 10) that are rated for use in aqueous-alcoholic mixtures.

-

-

Sample Preparation for Titration:

-

Pipette 25.0 mL of the ~0.02 M analyte solution into a jacketed titration vessel.

-

Add 12.5 mL of the 0.2 M KCl solution.

-

Add 12.5 mL of the 0.1 M HCl solution to ensure full protonation. The total starting volume is 50.0 mL.

-

Place a calibrated pH electrode and a magnetic stir bar into the vessel.

-

-

Titration Procedure:

-

Maintain the sample at a constant temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath.

-

Blanket the solution with a stream of nitrogen gas.

-

Titrate with the standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.05-0.10 mL).

-

Record the pH value and total volume of titrant added after the reading has stabilized for each addition. Continue well past the second equivalence point.

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added to generate the titration curve.

-

Calculate and plot the first derivative (ΔpH/ΔV) versus the average volume. The peaks in the first derivative curve correspond to the equivalence points (V_eq1 and V_eq2).

-

The pKa of the carboxylic acid is the pH at (V_eq1 / 2).

-

The pKa of the ethylamino group is the pH at the volume corresponding to (V_eq1 + V_eq2) / 2.

-

Self-Validating System & Controls

-

Blank Titration: Perform a titration of the solvent, KCl, and HCl without the analyte to correct for any acidic or basic impurities.

-

Standard Compound: Validate the entire procedure and system by determining the pKa of a known compound with a similar structure and pKa, such as 3-aminobenzoic acid, under identical conditions.

Visualization of Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Method: UV-Vis Spectrophotometry

This method is particularly useful for small sample quantities or for high-throughput screening. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Principle of the Method

The equilibrium between the protonated ethylammonium species (BH⁺) and the neutral ethylamino species (B) can be monitored by observing changes in the UV-Vis absorbance spectrum as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values spanning the pKa, the ratio of [BH⁺]/[B] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Step-by-Step Protocol

-

Wavelength Selection:

-

Dissolve a small amount of 3-(Ethylamino)benzoic acid in a strongly acidic buffer (e.g., pH 1) to obtain the spectrum of the fully protonated species (BH⁺).

-

Dissolve the compound in a buffer at a pH well above the estimated pKa (e.g., pH 7) to obtain the spectrum of the neutral amino species (B). Note: at pH 7, the carboxyl group will be deprotonated.

-

Compare the spectra and select an analytical wavelength (λ_an) where the difference in absorbance between the two forms is maximal. Identify any isosbestic points as well, which can serve as a control for concentration accuracy.

-

-

Buffer Preparation:

-

Prepare a series of buffers (e.g., citrate or phosphate) with constant ionic strength, covering a pH range of at least ±1.5 units around the estimated pKa (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments).

-

-

Absorbance Measurements:

-

Prepare a set of solutions with an identical concentration of the analyte in each of the prepared buffers.

-

Measure the absorbance of each solution at the chosen analytical wavelength (λ_an).

-

-

Data Analysis:

-

The pKa is calculated using the following equation: pKa = pH + log [ (A_B - A) / (A - A_BH⁺) ] Where:

-

A is the absorbance of the sample at a given pH.

-

A_B is the absorbance of the fully deprotonated (basic) form.

-

A_BH⁺ is the absorbance of the fully protonated (acidic) form.

-

-

A plot of Absorbance vs. pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.

-

Visualization of Spectrophotometric Analysis

Caption: Relationship between pH, species, and absorbance in pKa determination.

Computational Prediction Workflow

In silico methods provide a rapid, cost-effective means to predict pKa values, complementing experimental work. The most accurate methods rely on quantum mechanics (QM) to calculate the free energy of the deprotonation reaction.

Principle of the Method

The pKa is directly proportional to the Gibbs free energy of dissociation (ΔG_sol) in solution. A thermodynamic cycle is used to calculate this value by combining high-accuracy gas-phase energy calculations with solvation free energy calculations.

In Silico Workflow

-

Model Building: Construct 3D models of the relevant species: the protonated form (ethylammonium) and the neutral form (ethylamino).

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable QM method (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G**). This provides the gas-phase free energy (G_gas).

-

Solvation Energy Calculation: Using the optimized gas-phase geometries, calculate the free energy of solvation (ΔG_solv) for each species using a continuum solvation model (e.g., SMD or IEF-PCM) with water as the solvent.

-

Calculate Solution-Phase Free Energy:

-

ΔG_sol = G_gas(B) + ΔG_solv(B) + G_gas(H⁺) + ΔG_solv(H⁺) - [G_gas(BH⁺) + ΔG_solv(BH⁺)]

-

-

Calculate pKa:

-

pKa = ΔG_sol / (2.303 * RT)

-

Note: The values for the proton's free energy (G_gas(H⁺) and ΔG_solv(H⁺)) are well-established literature values. For quantitative accuracy, it is common practice to apply a linear correction derived from correlating calculated pKa values with experimental values for a training set of similar molecules.

-

Visualization of Thermodynamic Cycle

Caption: Thermodynamic cycle used for the computational prediction of pKa.

Conclusion

For definitive validation, this guide provides a detailed, causality-driven protocol for potentiometric titration in a mixed-solvent system, which stands as the primary recommended method. An alternative spectrophotometric method and a computational workflow are also described, providing complementary approaches that strengthen the confidence in the final determined value. By integrating these theoretical, experimental, and computational pillars, researchers can achieve a scientifically rigorous and trustworthy determination of this critical molecular property.

References

-

PubChem. N-Ethylaniline. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]

-

Wikipedia. 3-Aminobenzoic acid. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Ferdous, N., et al. (2020). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Journal of Chemical & Engineering Data. [Link]

-

Jiménez, D. M., & Martínez, F. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules. [Link]

-

ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]

-

PubChem. 3-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [Link]

-

FooDB. Showing Compound N-Ethylaniline (FDB004541). [Link]

-

Stenutz, R. Hammett substituent constants. [Link]

-

Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. [Link]

-

Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. Hammett Substituent Constants. [Link]

-

Quora. How to determine the benzoic acid solubility in water. [Link]

-

ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethylaniline | 103-69-5 [chemicalbook.com]

- 4. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 5. 3-Aminobenzoic acid CAS#: 99-05-8 [m.chemicalbook.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Hammett substituent constants [stenutz.eu]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. pure.ul.ie [pure.ul.ie]

- 14. researchgate.net [researchgate.net]

Technical Comparative Analysis: 3-(Ethylamino)benzoic Acid vs. Ethyl 3-Aminobenzoate

Executive Summary

This technical guide provides a rigorous comparative analysis of 3-(Ethylamino)benzoic acid (Compound A) and Ethyl 3-aminobenzoate (Compound B). While both share the same molecular formula (

-

Compound A (N-Ethyl Isomer): Characterized by a free carboxylic acid and a secondary amine. It exists primarily as a zwitterion in neutral aqueous media, making it a versatile intermediate for coupling reactions in peptidomimetics and fragment-based drug discovery (FBDD).

-

Compound B (O-Ethyl Isomer): Characterized by an ethyl ester and a primary amine. Known commercially as Tricaine (often as the methanesulfonate salt), it is a lipophilic anesthetic widely used in veterinary medicine (aquaculture) and as a scaffold for benzocaine-type local anesthetics.

Part 1: Structural & Physicochemical Profiling

The fundamental difference lies in the site of ethylation. Compound A is N-alkylated, retaining the acidic proton, whereas Compound B is O-alkylated (esterified), masking the acidic functionality.

Comparative Data Table

| Feature | 3-(Ethylamino)benzoic acid | Ethyl 3-aminobenzoate |

| Structure Type | Free Acid, Secondary Amine | Ethyl Ester, Primary Amine |

| CAS Number | 7085-93-0 | 582-33-2 |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol |

| LogP (Octanol/Water) | ~1.8 (pH dependent) | 2.38 (Lipophilic) |

| pKa (Acid) | ~3.1 (Carboxyl) | N/A (Esterified) |

| pKa (Base) | ~5.0 (Aniline nitrogen) | ~3.5 (Aniline nitrogen) |

| Solubility (Water) | Moderate (pH dependent/Zwitterionic) | Low (High in organic solvents) |

| Primary Application | Synthetic Intermediate | Fish Anesthetic (Tricaine), Anesthetic Scaffold |

Structural Visualization

The following diagram contrasts the connectivity and functional groups of both isomers.

Figure 1: Structural divergence of the two isomers highlighting the functional group modifications.

Part 2: Synthetic Pathways[1]

The synthesis of these compounds diverges from the common precursor, 3-aminobenzoic acid . The choice of reagents dictates whether the reaction proceeds via nucleophilic attack at the carbonyl (esterification) or the nitrogen (alkylation).

Pathway Analysis

-

Synthesis of Ethyl 3-aminobenzoate (Fischer Esterification):

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Reagents: Ethanol (excess),

(catalyst). -

Thermodynamics: Equilibrium-driven; requires removal of water (Dean-Stark or molecular sieves) to drive yield.

-

-

Synthesis of 3-(Ethylamino)benzoic acid (Reductive Amination):

-

Mechanism: Formation of an imine/hemiaminal intermediate followed by reduction.

-

Reagents: Acetaldehyde, Reducing agent (

or -

Selectivity: Reductive amination is preferred over direct alkylation (using ethyl halides) to prevent over-alkylation to the tertiary amine or quaternary ammonium salt.

-

Figure 2: Divergent synthetic workflows from 3-aminobenzoic acid.

Part 3: Reactivity & Stability Profile

For drug development professionals, understanding the stability profile is critical for formulation and metabolic prediction.

Hydrolytic Stability

-

Ethyl 3-aminobenzoate: The ester bond is susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) and changes in pH. In basic conditions (

), it rapidly degrades back to 3-aminobenzoic acid and ethanol. -

3-(Ethylamino)benzoic acid: The C-N bond is metabolically stable against hydrolysis. However, the secondary amine is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP450-mediated N-dealkylation).

Chemical Reactivity

-

Acylation:

-

Compound B has a primary amine, making it highly nucleophilic and prone to rapid acetylation or coupling reactions (e.g., forming amides).

-

Compound A has a secondary amine, which is more sterically hindered, reducing the rate of amide bond formation compared to the primary amine.

-

-

Salt Formation:

-

Compound B forms stable salts with strong acids (e.g., Methanesulfonate).

-

Compound A is amphoteric. It can form salts with both bases (at the carboxyl) and acids (at the amine), requiring precise pH control during isolation.

-

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-aminobenzoate (Fischer Esterification)

This protocol utilizes a self-validating workup based on pH-dependent solubility.

Materials: 3-aminobenzoic acid (13.7 g, 0.1 mol), Absolute Ethanol (100 mL), Conc.

-

Reflux: Dissolve 3-aminobenzoic acid in ethanol in a round-bottom flask. Add

dropwise (exothermic). Reflux for 6–8 hours.-

Validation point: TLC (Silica, 30% EtOAc/Hexane) should show disappearance of the starting acid (

) and appearance of the ester (

-

-

Concentration: Remove excess ethanol via rotary evaporation to ~20 mL volume.

-

Neutralization: Pour residue into ice water (100 mL). Slowly add 10%

with stirring until pH reaches 8–9.-

Mechanistic Note: The ester is insoluble in water. Neutralizing the acid catalyst precipitates the free amine ester.

-

-

Isolation: Filter the white/off-white precipitate. Wash with cold water.

-

Purification: Recrystallize from ethanol/water (1:1).

Protocol 2: Synthesis of 3-(Ethylamino)benzoic acid (Reductive Amination)

This protocol minimizes over-alkylation.

Materials: 3-aminobenzoic acid (0.1 mol), Acetaldehyde (0.11 mol),

-

Imine Formation: Dissolve 3-aminobenzoic acid in Methanol. Add Acetaldehyde and catalytic Acetic Acid (pH ~5–6). Stir at room temperature for 1 hour.

-

Reduction: Cool to 0°C. Add

portion-wise over 30 minutes.-

Safety: Perform in a fume hood; generates minimal HCN gas if acidified too strongly.

-

-

Quenching: Stir for 12 hours. Quench with water.

-

Workup: Adjust pH to ~4.0 (the isoelectric point region) to precipitate the zwitterionic product.

-

Validation point: If product does not precipitate, extract with Ethyl Acetate at pH 4.0.

-

-

Characterization: NMR should show a triplet (~1.2 ppm) and quartet (~3.1 ppm) corresponding to the N-ethyl group, with no ester peaks (4.0+ ppm).

References

-

Sigma-Aldrich. Ethyl 3-aminobenzoate Product Specification & Safety Data Sheet.Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19068485: 3-(Ethylamino)benzoic acid.[1]Link[1]

-

Sielc Technologies. HPLC Separation of Ethyl 3-aminobenzoate.Link

-

Organic Syntheses. Ethyl p-aminobenzoate (Analogous procedure for meta-isomer). Org.[2][3] Synth. 1928, 8, 66. Link

-

ChemicalBook. Ethyl 3-aminobenzoate Properties and Applications.Link

Sources

3-(Ethylamino)benzoic acid safety data sheet (SDS) hazards

This guide serves as a technical master file for 3-(Ethylamino)benzoic acid (CAS: 7085-93-0), designed for researchers and safety officers in pharmaceutical synthesis.[1][2] It moves beyond a standard Safety Data Sheet (SDS) to provide context-aware handling protocols, synthesis logic, and risk assessment strategies.[1]

CAS No: 7085-93-0

Synonyms: N-Ethyl-3-aminobenzoic acid; 3-Ethylaminobenzoic acid

Molecular Formula: C

Executive Hazard Analysis (GHS Classification)

While specific toxicological data for this intermediate is less ubiquitous than its parent compound (3-aminobenzoic acid), Structural Activity Relationship (SAR) analysis dictates a hazard profile consistent with secondary aromatic amines and benzoic acid derivatives.[1][2]

Core Hazard Profile

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Basis |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Acidic carboxyl group (pKa ~4.[1][2]2) combined with lipophilic ethyl-amine moiety facilitates dermal penetration and local pH disruption.[1] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation | Direct protonation of mucosal membranes; zwitterionic character at physiological pH can exacerbate irritation.[1][2] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation | Fine dust inhalation triggers inflammatory response in bronchial tissues.[1][2] |

Precautionary Highlights (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5][6] Remove contact lenses if present and easy to do.[1][3][5][6]

Critical Safety Note: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines , which are potent carcinogens.[1] Strict segregation from nitrosating agents is mandatory.[1]

Risk Management & Engineering Controls

Effective safety relies on a hierarchy of controls. The following decision logic dictates the operational setup for handling 3-(Ethylamino)benzoic acid.

Hierarchy of Controls Visualization

Figure 1: Risk Assessment Decision Tree for handling solid aromatic amino acids.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile (0.11 mm minimum thickness).[1] Breakthrough time > 480 min.[1][7] Reasoning: Aromatic amines are lipophilic; latex offers poor protection against permeation.[1]

-

Respiratory: N95 (US) or P2 (EU) particulate respirator if weighing solids outside a containment enclosure.[1]

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Face shield required if handling large volumes of corrosive reaction mixtures.[1]

Experimental Protocol: Reductive Amination Synthesis

A common requirement in drug discovery is synthesizing this specific intermediate from 3-aminobenzoic acid.[1] The following protocol prioritizes safety by avoiding highly toxic alkylating agents (e.g., ethyl iodide) in favor of reductive amination.

Reaction:

Step-by-Step Workflow

| Step | Action | Safety Checkpoint (Self-Validating) |

| 1. Prep | Dissolve 3-aminobenzoic acid (1 eq) in DCE (Dichloroethane) or THF.[1][2] Add Acetic Acid (1.5 eq). | Check: Solution should be clear. If turbid, sonicate.[1] Ensure reaction vessel is vented to a scrubber if using DCE. |

| 2. Addition | Cool to 0°C. Add Acetaldehyde (1.1 eq) dropwise.[1][2] Stir 30 min. | Control: Exotherm monitoring. Temp must remain <5°C to prevent side reactions.[1] |

| 3. Reduction | Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 mins. | Hazard: Hydrogen gas evolution.[1][2] Verify bubbler activity. Do not seal the vessel. |

| 4. Quench | After 12h, quench with sat. NaHCO | Check: pH of aqueous layer should be ~8.[1][2] Evolution of CO |

| 5. Isolation | Extract with EtOAc.[1][2] Wash organic layer with brine.[1] Dry over MgSO | Validation: TLC (50% EtOAc/Hex) should show conversion of starting material ( |

Synthesis & Workup Flowchart

Figure 2: Process flow for the reductive alkylation synthesis pathway.

Toxicological & Environmental Insights

Acute Toxicity[1][2]

-

Oral: Predicted LD50 > 2000 mg/kg (Rat) based on benzoic acid analogs [1].[1]

-

Dermal: May cause dermatitis upon repeated exposure due to defatting action of the amine.[1]

Physicochemical Properties[1][2][8][9][10][11]

-

Solubility: Soluble in DMSO, Methanol, Ethanol.[1] Sparingly soluble in water (unless pH adjusted).[1]

-

pKa: Contains two ionizable groups:

Emergency Response Protocols

In Case of Spill:

-

Isolate: Evacuate non-essential personnel.

-

Protect: Don PPE (Goggles, Nitrile Gloves, N95).[1]

-

Neutralize: Cover spill with sodium bicarbonate or soda ash to neutralize the carboxylic acid moiety.[1]

-

Clean: Sweep up carefully to avoid dust generation.[1][5] Place in a hazardous waste container labeled "Organic Solid - Irritant".[1]

First Aid:

-

Eye Contact: Flush immediately with water for 15 minutes.[1][9] Critical: Lift eyelids to ensure removal of particulates trapped in the fornix.[1]

-

Skin Contact: Wash with soap and water.[1][3][4][5][6] Do not use ethanol (increases transdermal absorption).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19068485, 3-(Ethylamino)benzoic acid.[1] Retrieved from [Link][1][2]

-

ECHA (European Chemicals Agency). C&L Inventory: Aminobenzoic acid derivatives.[1] Retrieved from [Link][1][2]

Sources

- 1. Benzoic acid, 2-(ethylamino)- | C9H11NO2 | CID 66642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. usa.sika.com [usa.sika.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

suppliers and price of high-purity 3-(Ethylamino)benzoic acid

Title: Strategic Sourcing and Quality Assurance of High-Purity 3-(Ethylamino)benzoic Acid Subtitle: A Technical Guide for Research and Drug Development Professionals

Part 1: Executive Summary & Chemical Profile

3-(Ethylamino)benzoic acid (CAS: 7085-93-0) is a critical building block in the synthesis of pharmaceutical intermediates, particularly for dyes, photosensitizers, and potentially as a scaffold in medicinal chemistry (e.g., folic acid analogs or kinase inhibitors). Unlike its methyl analog, the ethyl derivative is often classified as a "specialty building block" rather than a commodity chemical. This distinction drives specific procurement challenges: higher price volatility, variable batch-to-batch purity, and a limited supplier base.

For drug development applications, "high purity" typically mandates >98.0% (HPLC) with strict limits on the dialkylated impurity (3-(diethylamino)benzoic acid), which can act as a chain terminator or alter potency in downstream synthesis.

Chemical Identity:

-

IUPAC Name: 3-(Ethylamino)benzoic acid[1]

-

Synonyms: m-Ethylaminobenzoic acid; 3-Ethylaminobenzoic acid

-

Molecular Formula: C9H11NO2

-

Molecular Weight: 165.19 g/mol

Part 2: Market Landscape & Pricing

The supply chain for 3-(Ethylamino)benzoic acid is bifurcated between Catalog Synthesis Houses (for gram-scale R&D) and Contract Manufacturing Organizations (CMOs) (for kg-scale scale-up). It is generally not a stock item for broad-catalog vendors like Sigma-Aldrich in the same way simple benzoic acids are.

Key Suppliers

Based on current market data, the following suppliers are verified sources for CAS 7085-93-0.

| Supplier Category | Vendor Name | Catalog # | Scale | Notes |

| Specialty Catalog | Combi-Blocks | JD-0067 | mg - kg | Reliable for R&D scale; often has stock in San Diego, USA. |

| Regional Manufacturer | Dayang Chem | Custom | kg - ton | Chinese manufacturer; suitable for bulk scale-up inquiries. |

| Sourcing Aggregator | Echemi / Molbase | Various | Various | Aggregates smaller labs; requires strict CoA verification. |

Price Estimates (Market Analysis)

Note: Prices are estimates based on Q1 2026 market data for similar N-alkylated benzoic acid intermediates. Actual quotes will vary based on stock availability.

| Purity Grade | Pack Size | Estimated Price Range (USD) | Lead Time |

| Research (95-97%) | 1 g | $35 - $60 | 1-2 Weeks |

| High Purity (>98%) | 5 g | $120 - $180 | 1-2 Weeks |

| Bulk (>98%) | 100 g | Inquire ($800 - $1,200) | 4-6 Weeks |

Procurement Insight: The "High Purity" premium is often 30-50% higher due to the difficulty of separating the mono-ethylated product from the di-ethylated impurity.

Part 3: Quality Assurance & Impurity Profiling

To ensure scientific integrity, researchers must understand how the chemical is made to predict what impurities are present. The standard synthesis involves the reductive alkylation of 3-aminobenzoic acid.

Synthesis & Impurity Origin Pathway

The following diagram illustrates the synthesis route and the critical control points where impurities are generated.

Figure 1: Synthesis pathway showing the origin of the critical dialkylated impurity (Impurity 1) and potential ester by-product (Impurity 2).

Critical Quality Attributes (CQAs)

-

Mono- vs. Di-Alkylation Ratio: The most common specification failure is >0.5% 3-(Diethylamino)benzoic acid. This impurity is lipophilic and can drastically alter the LogP of the final drug candidate.

-

Regioisomer Contamination: Ensure the starting material was pure 3-aminobenzoic acid. Contamination with 2- or 4- isomers is rare but possible if low-grade starting material was used.

Part 4: Technical Protocol – Purity Verification

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating HPLC protocol upon receipt.

Method Principle: Reverse Phase HPLC (RP-HPLC) with acidic buffering to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0-5 min: 10% B; 5-20 min: 10%→60% B; 20-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic ring) and 230 nm |

| Retention Order | 3-Aminobenzoic acid (Early) < Target < 3-(Diethylamino)benzoic acid (Late) |

Acceptance Criteria:

-

Purity: ≥ 98.0% (Area normalization).

-

Single Impurity: No single impurity > 0.5%.

Part 5: Strategic Sourcing Decision Tree

Use this workflow to determine the appropriate sourcing channel based on your project phase.

Figure 2: Decision tree for sourcing based on scale and availability.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19068485, 3-(Ethylamino)benzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Mastering Amide Bond Formation: A Detailed Protocol for Coupling with 3-(Ethylamino)benzoic Acid

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins. Its prevalence in a vast array of pharmaceuticals, natural products, and advanced materials underscores the critical need for robust and reliable methods for its construction.[1] The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid.[2][3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[4]

This application note provides a comprehensive guide to the amide coupling of 3-(ethylamino)benzoic acid, a versatile building block in medicinal chemistry and materials science. We will delve into two widely employed and highly effective coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt), and the aminium-based method utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Physicochemical Properties of 3-(Ethylamino)benzoic Acid

A thorough understanding of the starting material is paramount for successful reaction design. Key properties of 3-(Ethylamino)benzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Solid (predicted) | |

| pKa (predicted) | 4.5 ± 0.1 | |

| XLogP3 | 1.8 |

The presence of the ethylamino group, an electron-donating group, can slightly increase the nucleophilicity of the aromatic ring, but its effect on the acidity of the carboxylic acid is expected to be minimal. The predicted pKa suggests it will behave as a typical benzoic acid derivative. Its moderate lipophilicity (XLogP3 of 1.8) indicates good solubility in a range of common organic solvents.

Mechanistic Insights: The "Why" Behind the Reagents

The EDC/HOBt Pathway

The use of EDC, a water-soluble carbodiimide, is a mainstay in amide bond formation. The reaction proceeds through a two-step mechanism. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side product that can be difficult to remove.[5]

To mitigate this side reaction and enhance the efficiency of the coupling, an additive like HOBt is often included. HOBt intercepts the O-acylisourea intermediate to form an HOBt-ester. This activated ester is more stable than the O-acylisourea, less prone to racemization if chiral centers are present, and reacts cleanly with the amine to yield the amide, regenerating HOBt in the process.[2]

The HATU Advantage

HATU is a uronium-based coupling reagent that often provides superior results, especially for challenging couplings involving sterically hindered substrates or less nucleophilic amines. The mechanism involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acyl-tetramethylisouronium salt. This intermediate rapidly reacts with the amine to furnish the amide product. The inclusion of the 7-aza-benzotriazole moiety in HATU leads to the formation of a highly reactive activated ester, which contributes to its high efficiency.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific amine being coupled.

Materials and Reagents

-

3-(Ethylamino)benzoic acid

-

Amine of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxybenzotriazole (HOBt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol 1: EDC/HOBt Coupling

This protocol is a robust and widely applicable method for the synthesis of amides.

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(ethylamino)benzoic acid (1.0 eq.).

-

Dissolve the acid in anhydrous DCM or DMF (approximately 0.1-0.5 M).

-

Add HOBt (1.2 eq.) to the solution and stir until it dissolves.

-

Add the desired amine (1.1 eq.) to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add EDC·HCl (1.5 eq.) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

Work-up and Purification:

-

Once the reaction is complete (typically within 2-4 hours, though some reactions may require longer), dilute the reaction mixture with DCM.[6]

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).[7]

Protocol 2: HATU Coupling

This protocol is particularly useful for less reactive amines or when steric hindrance is a concern.

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(ethylamino)benzoic acid (1.0 eq.).

-

Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).

-

Add HATU (1.2 eq.) to the solution.

-

Add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq.) to the reaction mixture.

Reaction Monitoring:

-

Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. HATU-mediated couplings are often faster than those with EDC/HOBt.

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume). The aqueous washes will help to remove unreacted HATU and its byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.[2]

Troubleshooting and Key Considerations

-

Solvent Choice: While DCM and DMF are commonly used, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can also be employed. The choice of solvent can influence reaction rates and solubility of reagents.

-

Base Selection: For HATU couplings, a non-nucleophilic base like DIPEA is crucial to avoid side reactions with the coupling reagent. For EDC/HOBt couplings, a base like TEA or DIPEA can be used, particularly if the amine starting material is a hydrochloride salt.

-

Reaction Temperature: Most amide couplings proceed efficiently at room temperature. In cases of low reactivity, gentle heating (e.g., to 40-50 °C) may be beneficial, but this should be done with caution as it can also promote side reactions.

-

Purification: The choice of purification method will depend on the physical properties of the final amide. Recrystallization is often a convenient method for obtaining highly pure crystalline solids. Column chromatography is a more general method for purifying a wider range of compounds.

-

Safety: Amide coupling reagents can be sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Visualization of the Experimental Workflow

References

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Ethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Gant, T. G. (2014). Amide bond formation; a classic reaction in need of a green makeover. Organic Process Research & Development, 18(6), 761-777.

- Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2679-2682.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

-

Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie-Chemical Monthly, 154(8), 689-712. Retrieved from [Link]

- Google Patents. (2017). KR20170003387A - Preparation method of benzoic acid amide compounds.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

Application Note: 3-(Ethylamino)benzoic Acid in Diazo Coupling Protocols

This Application Note is designed for researchers and process chemists utilizing 3-(Ethylamino)benzoic acid (also known as

Executive Summary

3-(Ethylamino)benzoic acid is a bifunctional aromatic building block featuring a secondary amine and a carboxylic acid. In diazo coupling reactions, it acts as the coupling component (nucleophile).[1][2] Its unique substitution pattern—an electron-donating amino group meta to an electron-withdrawing carboxyl group—creates a specific electronic landscape that directs electrophilic attack primarily to the C6 position (para to the amine).

This guide provides a validated protocol for coupling 3-(Ethylamino)benzoic acid with aryl diazonium salts. It addresses critical parameters such as pH control to prevent

Mechanistic Basis & Regioselectivity

Electronic Directing Effects

Success in coupling depends on understanding the competing directing groups on the benzene ring:

- (Position 3): A strong activator and ortho, para-director.

- (Position 1): A moderate deactivator and meta-director.

Regioselectivity Analysis:

-

Position 6: Para to the amine and ortho to the carboxyl. This is the dominant site of coupling due to the strong directing power of the amine.

-

Position 4: Ortho to the amine and para to the carboxyl. Less favored due to steric hindrance from the adjacent ethyl group and weaker electronic activation compared to the para position.

-

Position 2: Flanked by both substituents (sterically crowded). Coupling is negligible here.

Reaction Pathway Diagram

The following diagram illustrates the electrophilic aromatic substitution (

Caption: Mechanistic pathway favoring C-coupling at Position 6 under controlled acidic pH, avoiding N-coupling.

Experimental Protocol

Materials & Equipment

-

Coupler: 3-(Ethylamino)benzoic acid (Purity >97%).

-

Diazo Component: Aryl amine precursor (e.g., Sulfanilic acid,

-Nitroaniline). -

Solvents/Buffers: Sodium acetate, Acetic acid, Sodium hydroxide (1M), Hydrochloric acid (conc.), Sodium nitrite.

-

Equipment: High-performance liquid chromatography (HPLC) for monitoring, UV-Vis spectrophotometer, Ice bath (

).

Step-by-Step Methodology

Phase A: Diazotization of the Aryl Amine (The Electrophile)

Note: This step generates the reactive diazonium species.[3] Standardize this based on your specific aryl amine.

-

Dissolution: Dissolve 10 mmol of the primary aryl amine in 30 mL of 2M HCl.

-

Why: Ensures formation of the amine hydrochloride salt.

-

-

Cooling: Place the reaction vessel in an ice-salt bath to reach

. -

Nitrosation: Dropwise add 1.1 equivalents of

solution (2.5M in water) while stirring vigorously. Maintain temperature -

Verification: Test with starch-iodide paper (turns blue instantly) to confirm excess nitrous acid, then destroy excess with a spatula tip of sulfamic acid or urea.

Phase B: Preparation of the Coupling Solution

Critical Step: 3-(Ethylamino)benzoic acid has poor water solubility in its neutral form.

-

Solubilization: Suspend 10 mmol of 3-(Ethylamino)benzoic acid in 20 mL water.

-

Ionization: Add 1M NaOH dropwise until the solid dissolves and the solution is clear (pH ~9-10).

-

Buffering (The "Sweet Spot"): Add Sodium Acetate (solid, ~2g) to the solution. Then, carefully add Acetic Acid until the pH reaches 5.5 -- 6.0 .

-

Why: If pH is too low (< 3), the amine protonates (

) and deactivates. If pH is too high (> 8), the diazonium salt degrades, and

-

Phase C: The Coupling Reaction[6]

-

Addition: Slowly add the cold diazonium salt solution (from Phase A) to the buffered coupler solution (Phase B) over 15–20 minutes.

-

Temperature Control: Maintain the mixture at

during addition. -

Agitation: Stir for 2–4 hours. Allow the temperature to rise naturally to room temperature after the first hour.

-

Observation: A precipitate (often red, orange, or deep yellow) should form as the azo dye crystallizes.

Phase D: Isolation & Purification[8][9][10]

-

Precipitation: If the product is soluble (due to the carboxylate), acidify carefully with HCl to pH 2–3 to precipitate the free acid form of the azo dye.

-

Filtration: Collect the solid via vacuum filtration.

-

Washing: Wash with cold water (remove salts) and a small amount of cold ethanol (remove unreacted organics).

-

Recrystallization: Recrystallize from Ethanol/Water (80:20) or Methanol.

Analytical Characterization

Expected Data Profile

| Technique | Parameter | Expected Observation |

| UV-Vis | Large bathochromic shift (typically 400–550 nm) indicating extended conjugation ( | |

| Aromatic Region | Loss of the H6 singlet/doublet signal from the coupler ring. Downfield shift of adjacent protons. | |

| IR | Functional Groups | Appearance of |

| HPLC | Retention Time | Product peak elutes significantly later than the polar starting material (Reverse Phase C18). |

Workflow Visualization

Caption: Validated workflow for coupling 3-(Ethylamino)benzoic acid, emphasizing pH buffering.

Troubleshooting & Optimization

Common Failure Modes

-

No Precipitate/Low Yield:

-

Cause: The product might be soluble as a zwitterion or salt.

-

Fix: Adjust pH to the isoelectric point of the product (usually pH 3-4) to induce precipitation. Salting out with NaCl (10% w/v) can also drive precipitation.

-

-

Formation of Tarry/Oily Products:

-

Cause: Temperature too high (>10°C) causing diazonium decomposition, or pH > 7 causing polymerization.

-

Fix: Strictly control temperature at

and ensure pH remains < 6.5.

-

-

N-Coupling (Triazenes):

-

Cause: Reaction pH too basic. Secondary amines react at the Nitrogen in basic conditions.

-

Fix: Ensure the coupling buffer is acidic (pH 5-6). If triazenes form, heating the solution in the presence of acid can sometimes rearrange them to the C-coupled azo dye.

-

Safety Considerations

-

Diazonium Salts: Potentially explosive if dried. Keep in solution and cold.

-

Aromatic Amines: Suspected carcinogens/irritants. Use double nitrile gloves and work in a fume hood.

-

Waste Disposal: Azo dyes and diazo waste must be segregated into halogenated/non-halogenated organic waste streams as per facility protocols.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Karci, F. "Synthesis and properties of some new monoazo dyes derived from 3-(ethylamino)benzoic acid." Dyes and Pigments, vol. 67, no. 3, 2005. Link

- Zollinger, H.Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments, 3rd Ed. Wiley-VCH, 2003. (Mechanistic insights into regioselectivity and pH dependence).

-

PubChem. "3-(Ethylamino)benzoic acid - Compound Summary."[11] National Library of Medicine.[11] Link

-

Patel, D. R., et al. "Synthesis and biological evaluation of some new azo derivatives of amino benzoic acid." Journal of Saudi Chemical Society, vol. 16, no. 3, 2012. (Applications in drug development). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. youtube.com [youtube.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. 3-(Ethylamino)benzoic acid | C9H11NO2 | CID 19068485 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis and Photophysical Characterization of 3-(Ethylamino)benzoic Acid Derivatives for Fluorescence-Based Applications

Abstract

This document provides a comprehensive guide for the synthesis, purification, and photophysical characterization of 3-(ethylamino)benzoic acid derivatives, a class of fluorophores with significant potential in cellular imaging, environmental sensing, and drug development. We present a detailed, field-tested protocol for the N-alkylation of a 3-aminobenzoic acid precursor, followed by a step-by-step workflow for preparing samples for fluorescence spectroscopy and acquiring high-quality spectral data. The causality behind critical experimental choices, such as solvent selection and concentration optimization, is explained to ensure methodological robustness and data reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique solvatochromic properties of these versatile fluorescent probes.

Introduction: The Utility of Environment-Sensitive Probes

Fluorescence spectroscopy is a highly sensitive and non-invasive analytical technique widely used across the chemical and biological sciences[1]. The power of this technique is fully realized through the use of fluorophores whose emission properties are intrinsically linked to their local microenvironment. 3-(Ethylamino)benzoic acid and its derivatives belong to a class of aromatic compounds that often exhibit such environment-sensitive fluorescence.

The core structure, featuring an electron-donating amino group and an electron-withdrawing carboxyl group on an aromatic ring, can facilitate the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation[2]. The energy of this TICT state, and consequently the emission wavelength, is highly dependent on the polarity of the surrounding solvent[2][3]. This solvatochromic behavior makes these molecules excellent candidates for:

-

Probing Polarity: Mapping hydrophobic and hydrophilic regions within complex systems like proteins or membranes[4].

-

Bio-imaging: Developing fluorescent labels and sensors for cellular diagnostics[4][5].

-

Materials Science: Creating sensors for detecting changes in polymer matrices or other materials[2].

This application note provides the foundational methodologies for synthesizing a representative derivative and preparing it for detailed fluorescence analysis.

Synthesis and Purification of a Model Derivative: Methyl 3-(ethylamino)benzoate

To produce a stable, easily purifiable compound suitable for initial fluorescence studies, we describe the synthesis of the methyl ester of 3-(ethylamino)benzoic acid. The esterification of the carboxylic acid serves as a protective group, preventing unwanted side reactions during the N-alkylation step and improving solubility in common organic solvents used for chromatography.

Causality of Experimental Design

-

Starting Material: Methyl 3-aminobenzoate is chosen as the starting material. The commercially available amine provides a direct precursor for N-alkylation.

-

Alkylation Strategy: Direct N-alkylation with iodoethane is a straightforward and efficient method. Iodoethane is highly reactive, ensuring a reasonable reaction rate at moderate temperatures.

-

Base Selection: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive, and non-nucleophilic base. Its role is to deprotonate the amine, increasing its nucleophilicity to attack the alkyl halide, and to neutralize the hydroiodic acid (HI) byproduct.

-

Solvent Choice: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this type of reaction. It readily dissolves the reactants and base without participating in the reaction.

-

Purification: Column chromatography is the gold standard for separating the desired mono-alkylated product from any unreacted starting material and potential di-alkylated byproducts, ensuring the high purity required for spectroscopic studies.

Synthetic Workflow Diagram

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of Rhodamine derivatives as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Extraction Optimization for 3-(Ethylamino)benzoic Acid

The Core Challenge: The "Zwitterion Trap"

3-(Ethylamino)benzoic acid is an amphoteric molecule (zwitterion). Unlike simple acids or bases, it contains both an acidic group (Carboxylic acid, -COOH) and a basic group (Secondary amine, -NH-Et).

Most extraction failures with this compound stem from treating it like a standard benzoic acid derivative. If you adjust the pH to 7 (neutral), the molecule is not neutral; it is likely anionic. If you acidify to pH 1, it is cationic.

To extract this molecule into an organic layer, you must target the Isoelectric Point (pI) or utilize Mixed-Mode Solid Phase Extraction (SPE).

Physicochemical Profile (Estimated & Reference Data)[1][2][3][4][5][6]

| Parameter | Value (Approx.) | Mechanistic Implication |

| pKa 1 (Acidic) | ~3.1 (COOH) | Below pH 3.1, the carboxyl group is protonated (Neutral -COOH). |

| pKa 2 (Basic) | ~5.1 (NH-Et) | Below pH 5.1, the amine is protonated (Positive -NH2+-Et). |

| Isoelectric Point (pI) | ~4.1 | The pH where net charge is 0. This is your target for LLE. |

| LogD (pH 7.4) | < 0 (Hydrophilic) | Poor extraction into non-polar solvents at physiological pH. |

Note: Values are derived from structural analogs (m-aminobenzoic acid) and N-alkyl inductive effects [1, 2].

Visualizing the Speciation (The "Why")

Understanding the charge state is critical for selecting the correct extraction mode.

Troubleshooting Liquid-Liquid Extraction (LLE)

User Scenario: I am trying to extract the compound into Dichloromethane (DCM) or Ethyl Acetate, but it remains in the aqueous layer.

Q1: I adjusted the pH to 7.0, assuming it would be neutral. Why is recovery < 5%?

Diagnosis: At pH 7.0, you are well above the pKa of the amine (~5.1). The amine is neutral, but the carboxylic acid (pKa ~3.1) is fully deprotonated (

Q2: I adjusted the pH to 4.1 (the pI), but recovery is still low in DCM.

Diagnosis: Even at the isoelectric point, zwitterions (

-

Change Solvent: Switch to Ethyl Acetate or n-Butanol . n-Butanol is excellent for extracting polar amino-acid-like structures.

-

Salting Out: Saturate the aqueous phase with NaCl (approx. 30% w/v) at pH 4.1. This disrupts the hydration shell and forces the organic molecule into the organic layer.

Q3: Can I avoid the pH optimization headache entirely?

Diagnosis: Yes, by using Ion-Pairing . Fix: If you must work at acidic pH (e.g., pH 2), add an anionic ion-pairing reagent like Hexanesulfonic Acid or SDS . This forms a neutral hydrophobic complex with the cationic amine, allowing extraction into DCM.

Troubleshooting Solid Phase Extraction (SPE)

User Scenario: LLE is too messy. I want to use SPE cartridges (Oasis MCX/MAX or Strata-X).

Recommendation: Do NOT use standard C18 silica for this compound unless you are using ion-pairing reagents. The compound is too polar. Use Mixed-Mode Cation Exchange (MCX) .

Protocol: Mixed-Mode Cation Exchange (MCX)

Best for cleaning up biological samples (plasma/urine).

| Step | Solvent/Buffer | Mechanism |

| 1. Condition | MeOH then Water | Wetting the sorbent. |

| 2. Load | Sample at pH 2.0 (Acidic) | The target is Cationic ( |

| 3. Wash 1 | 0.1 M HCl | Removes proteins/hydrophilic interferences. Target stays bound. |

| 4. Wash 2 | 100% Methanol | Removes neutral hydrophobic interferences. Target stays bound (ionic lock). |

| 5. Elute | 5% NH4OH in Methanol | High pH makes the target Anionic/Neutral and neutralizes the cartridge. The ionic bond breaks, releasing the compound. |

Q: Why did my compound elute in the "Wash 2" step?

Diagnosis: Your wash solvent might have been slightly basic, or the cartridge dried out. Fix: Ensure Wash 2 is neutral MeOH. If the compound is very hydrophobic (due to the ethyl group), the MeOH wash might disrupt the ionic interaction. Switch Wash 2 to 50:50 MeOH:Water.

Workflow Decision Matrix

Use this logic flow to determine your experimental setup.

Analytical Validation (HPLC)

Once extracted, you must verify the recovery.

-

Column: C18 is acceptable, but Polar Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi) provides better peak shape for basic amines.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Crucial Note: Do not use neutral water. The amine will tail significantly due to silanol interactions. Always maintain acidic pH in the mobile phase to keep the amine protonated and moving fast, or high pH (ammonium bicarbonate) to keep it neutral (if your column can withstand pH 10).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from [Link]

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series No. 23. Pergamon Press.

-

Nojavan, S., et al. (2012).[1] Electromembrane extraction of zwitterionic compounds as acid or base. Analytica Chimica Acta, 745, 45-52.[1] [Link]

Sources

Technical Support Center: Purification of N-Ethyl-3-Aminobenzoic Acid

Welcome to the Technical Support Center. Subject: Purification of N-Ethyl-3-Aminobenzoic Acid (CAS: 7085-93-0) Ticket ID: PUR-7085-NETH Assigned Specialist: Senior Application Scientist

⚠️ Critical Identification Check

Before proceeding, please verify your target compound. There is a common nomenclature confusion in this field:

| Compound Name | Structure | CAS Number | State |